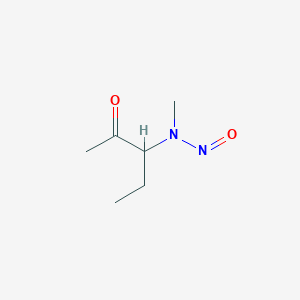
4-アミノ-3-フルオロフェノール
概要
説明
4-Amino-3-fluorophenol is an organic compound with the molecular formula C6H6FNO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms on the ring. This compound is a light yellow to brown powder and is used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes .
科学的研究の応用
4-Amino-3-fluorophenol has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of pesticides, herbicides, and hair dyes.
作用機序
Target of Action
It is known to be a key intermediate in the synthesis of certain pharmaceutical compounds .
Mode of Action
As an intermediate, it likely interacts with other compounds during synthesis to form the desired end product .
Biochemical Pathways
4-Amino-3-fluorophenol is involved in the synthesis of regorafenib, a medication used to treat certain types of cancer . The synthesis process involves a 10-step pathway starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor . Its lipophilicity (Log Po/w) is 0.98, indicating its potential to cross biological membranes .
Result of Action
Instead, its value lies in its contribution to the formation of active pharmaceutical ingredients .
Action Environment
The action of 4-Amino-3-fluorophenol is influenced by various environmental factors during the synthesis process. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the synthesis . .
生化学分析
Biochemical Properties
It is known that fluorinated compounds can interact with diverse proteins . Fluorinated analogues of the canonical α-L-amino acids have gained widespread attention as building blocks that may endow peptides and proteins with advantageous biophysical, chemical and biological properties . The enzymatic defluorination of fluorine-containing compounds has also gained increasing attention .
Cellular Effects
A study on Chlorella pyrenoidosa, a species of green algae, showed that it could tolerate exposure to 100 mg/L of phenol and 4-fluorophenol . The growth of algal cells had a significant hormesis of inhibition first and then promotion .
Molecular Mechanism
It is known that the compound is used as an intermediate in the synthesis of regorafenib, a medication used to treat cancer . The preparation of 4-Amino-3-fluorophenol involves Fries and Beckman rearrangements .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade .
Metabolic Pathways
A study on Escherichia coli showed that the bacteria could efficiently degrade 4-fluorophenol .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-3-fluorophenol involves starting with 4-nitrophenol as the raw material. The process includes the following steps :
Catalytic Hydrogenation: 4-nitrophenol undergoes catalytic hydrogenation to form 4-aminophenol.
Sulfonation Reaction: The 4-aminophenol is then subjected to a sulfonation reaction using concentrated sulfuric acid to form 4-aminophenol-2-sulfonic acid.
Fluorine Substitution: The sulfonic acid derivative undergoes a fluorine substitution reaction, where fluorine is introduced at the 3-position of the benzene ring.
Desulfonation: Finally, the sulfonic group is removed through a desulfonation reaction, yielding 4-Amino-3-fluorophenol.
Industrial Production Methods
For industrial production, a more cost-effective method involves using o-fluoronitrobenzene as the starting material. The process includes the following steps :
Hydrogenation: o-fluoronitrobenzene is hydrogenated in the presence of a catalyst such as platinum-carbon or palladium-charcoal in an acidic aqueous solution containing organic solvents.
Reaction Conditions: The reaction is carried out under pressurized hydrogen at temperatures ranging from 60 to 120°C and pressures between 0.3 to 0.6 MPa for 4 to 6 hours.
化学反応の分析
Types of Reactions
4-Amino-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Alkylated and acylated phenol derivatives.
類似化合物との比較
Similar Compounds
4-Amino-3-chlorophenol: Similar structure but with a chlorine substituent instead of fluorine.
4-Amino-3-bromophenol: Similar structure but with a bromine substituent.
4-Amino-3-iodophenol: Similar structure but with an iodine substituent.
Uniqueness
4-Amino-3-fluorophenol is unique due to the presence of the fluorine atom, which significantly increases the lipophilicity and membrane permeability of the molecule compared to its halogenated analogs. This property makes it particularly useful as an intermediate in the synthesis of compounds that require enhanced cell membrane penetration .
特性
IUPAC Name |
4-amino-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPLTKHJEAFOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192950 | |
| Record name | Phenol, 4-amino-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-95-1 | |
| Record name | 4-Amino-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-amino-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-amino-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-3-fluoro-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main advantages of using 4-Amino-3-fluorophenol in the synthesis of regorafenib?
A1: Utilizing 4-Amino-3-fluorophenol in regorafenib synthesis offers several benefits:
- Cost-effectiveness: This compound can be synthesized from readily available and inexpensive starting materials like 4-nitrophenol, making it a cost-effective alternative. []
- Simplified Synthesis: Its use can potentially shorten the overall synthetic route to regorafenib. [, ]
- Improved Purity: Implementing 4-Amino-3-fluorophenol and strategic protection groups can minimize the formation of impurities, leading to higher purity in the final product. []
Q2: Are there any published methods for the large-scale production of 4-Amino-3-fluorophenol?
A2: Yes, a patent describes a scalable synthesis starting from 4-nitrophenol. This method involves a series of reactions: catalytic hydrogenation, selective fluorination, and desulfonation. This route is specifically designed for industrial production, emphasizing simplicity and cost-effectiveness. []
Q3: How does the preparation method using 4-Amino-3-fluorophenol compare to conventional regorafenib synthesis?
A3: Conventional methods often utilize 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be more expensive. The introduction of 4-Amino-3-fluorophenol, as described in the research, proposes a more economical approach. [] Additionally, the strategic implementation of protection groups in this novel method helps to prevent the formation of unnecessary byproducts, simplifying purification and potentially increasing the overall yield. []
Q4: What is the role of 4-Amino-3-fluorophenol in the synthesis of regorafenib?
A4: 4-Amino-3-fluorophenol serves as a crucial building block in the multi-step synthesis of regorafenib. It reacts with an intermediate derived from 4-chloro-3-(trifluoromethyl)aniline to form a key precursor molecule. This precursor then undergoes further transformations, including an alkylation reaction, ultimately yielding the target compound, regorafenib. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)







![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline](/img/structure/B140833.png)

